
3-thiophen-2-yl-2,5-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole is a heterocyclic compound that features a thiophene ring fused to a pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole typically involves the condensation of thiophene derivatives with pyrrole precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives under acidic conditions . Another approach is the Gewald reaction, which involves the condensation of thiophene with α-methylene carbonyl compounds and α-cyano esters .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or platinum can facilitate the coupling reactions between thiophene and pyrrole derivatives . Additionally, continuous flow reactors are sometimes used to optimize reaction conditions and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . Its anticancer properties are believed to result from its interaction with DNA and inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole is unique due to its fused ring system, which combines the properties of both thiophene and pyrrole. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H9NS |
|---|---|
Poids moléculaire |
151.23 g/mol |
Nom IUPAC |
3-thiophen-2-yl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C8H9NS/c1-2-8(10-5-1)7-3-4-9-6-7/h1-3,5,9H,4,6H2 |
Clé InChI |
CNMWJHBLHFGXPI-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(CN1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)

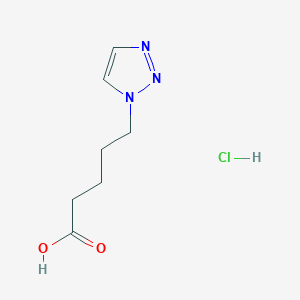
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide](/img/structure/B13502072.png)
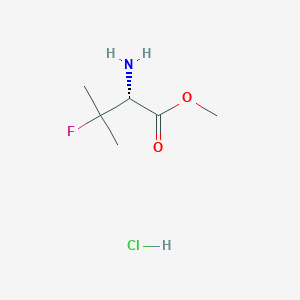

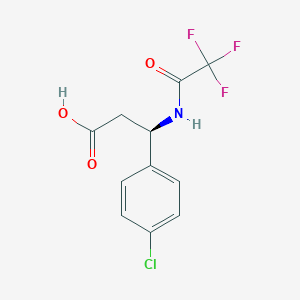
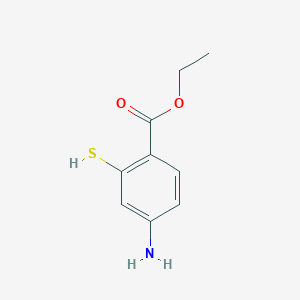

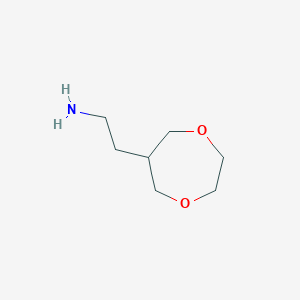

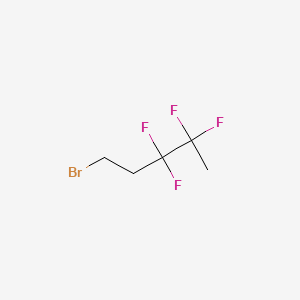
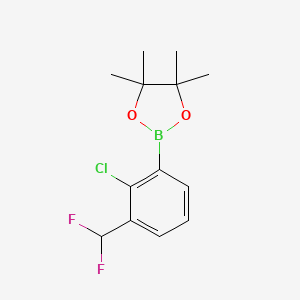
![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)
